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Compound of Interest

Compound Name: Methyl 4-amino-2-iodobenzoate

Cat. No.: B1375892

Introduction: A Versatile Synthetic Building
Block

Methyl 4-amino-2-iodobenzoate is a highly functionalized aromatic compound of significant
interest to the scientific community. Its molecular framework is strategically equipped with an
amino group, an iodine atom, and a methyl ester, making it a versatile precursor in organic
synthesis. The nucleophilic amino group and the electrophilic carbon bearing the iodo group
allow for a wide range of chemical transformations. The iodine atom, in particular, serves as an
excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Sonogashira, and Heck), which are fundamental to constructing complex organic molecules.[1]

[2]

For professionals in drug development and materials science, a thorough understanding of the
compound's solid-state structure is paramount. The crystal structure dictates key physical
properties such as solubility, melting point, and stability. Furthermore, knowledge of its
intermolecular interactions is crucial for predicting and controlling polymorphism, a
phenomenon that can significantly impact the bioavailability and efficacy of active
pharmaceutical ingredients (APIs).

Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the necessary precursor to any crystallographic
analysis. This begins with the robust synthesis of the target compound, followed by a
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meticulous crystallization process.

PART 2.1: EXPERIMENTAL PROTOCOL: SYNTHESIS

A common and effective method for preparing Methyl 4-amino-2-iodobenzoate is the direct
iodination of Methyl 4-aminobenzoate.[3][4]

Materials:

Methyl 4-aminobenzoate

» Pyridine iodine monochloride or Sodium lodide (Nal) with Sodium Hypochlorite (NaOCI)
o Methanol (MeOH)

e Dichloromethane (CH2Cl2)

e Saturated aqueous Sodium Thiosulfate (Na2S203)

e Magnesium Sulfate (MgSQOa4)

o Petroleum ether / Ethyl acetate for chromatography

Step-by-Step Procedure:

Dissolution: Dissolve Methyl 4-aminobenzoate in methanol at ambient temperature.

 lodination: Add pyridinium iodine monochloride to the solution and stir.[3][4] The reaction
progress should be monitored by thin-layer chromatography (TLC).

e Quenching: Upon completion (disappearance of the starting material), quench the reaction
by adding a saturated agueous solution of Na=S203 dropwise until the red color of excess
iodine dissipates.[3][4]

o Extraction: Reduce the volume of methanol under vacuum, then extract the aqueous residue
with dichloromethane.

e Drying and Concentration: Dry the combined organic layers over anhydrous MgSOQOa, filter,
and evaporate the solvent to dryness.
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Purification: Purify the resulting pale yellow residue by column chromatography using a
petroleum ether/ethyl acetate solvent system to yield pure Methyl 4-amino-2-iodobenzoate.

[3]

PART 2.2: SCIENTIFIC RATIONALE

Choice of lodinating Agent: Pyridine iodine monochloride is an efficient reagent for the
regioselective ortho-iodination of anilines, providing the desired product in high yield.[4] The
reaction is typically clean, and quenching with sodium thiosulfate effectively removes any
unreacted iodine.

Purification: Column chromatography is essential for removing any unreacted starting
material or potential di-iodinated byproducts, ensuring the high purity required for successful
crystallization.

PART 2.3: PROTOCOL: SINGLE CRYSTAL GROWTH

Slow evaporation is a reliable method for obtaining X-ray quality single crystals.

Solution Preparation: Dissolve the purified Methyl 4-amino-2-iodobenzoate in a suitable
solvent system, such as a mixture of dichloromethane and petroleum ether.[3] The solution
should be near-saturated.

Filtration: Filter the solution through a syringe filter to remove any microscopic dust or
particulate matter that could act as unwanted nucleation sites.

Evaporation: Transfer the filtrate to a clean vial, cover it loosely with perforated parafilm, and
store it in a vibration-free environment.

Crystal Harvest: Allow the solvent to evaporate slowly over several days. As the solution
becomes supersaturated, single crystals will form.

Crystal Structure and Molecular Packing

The solid-state architecture of Methyl 4-amino-2-iodobenzoate is defined by its

crystallographic parameters and the network of non-covalent interactions that govern its

molecular packing.
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PART 3.1: CRYSTALLOGRAPHIC DATA SUMMARY

While the full crystallographic dataset can be accessed from repositories like the Cambridge
Crystallographic Data Centre (CCDC), a summary of typical parameters for a related iodinated

benzoate derivative is presented below to provide context.[5]

Parameter Representative Value
Chemical Formula CsHsINO:2

Formula Weight 277.06 g/mol

Crystal System Monoclinic

Space Group P2i/c

Z (Molecules per unit cell) 4

Temperature Typically 90 K - 293 K

PART 3.2: MOLECULAR GEOMETRY

The core of the molecule consists of a benzene ring, which is largely planar. The amino, iodo,
and methyl ester substituents lie close to this plane. The precise bond lengths and angles are
determined by the electronic effects of the substituents and the constraints of the crystal lattice.

PART 3.3: INTERMOLECULAR INTERACTIONS: THE
DRIVING FORCE OF CRYSTAL PACKING

The crystal packing is stabilized by a combination of hydrogen bonds and halogen bonds,
which are critical for the formation of a well-ordered supramolecular assembly.

e Hydrogen Bonding: The primary interaction is the hydrogen bond formed between the amino
group (-NHz) of one molecule and the carbonyl oxygen (C=0) of the methyl ester group of an
adjacent molecule. This N-H---O interaction is a classic and robust synthon that links

molecules into chains or sheets.[6][7]

e Halogen Bonding: The iodine atom can act as a halogen bond donor. Due to the electron-
withdrawing nature of the benzene ring, the iodine atom possesses a region of positive
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electrostatic potential (a o-hole) opposite the C-1 covalent bond. This can interact favorably
with a region of negative potential on a neighboring molecule, such as the lone pairs of the
carbonyl oxygen or the amino nitrogen. These I---O or I---N interactions are highly directional
and contribute significantly to the overall stability of the crystal lattice.[5][8]

Visualization of Supramolecular Assembly

The following diagrams illustrate the key steps and interactions described.
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Caption: Experimental workflow for synthesis and crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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